(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Chiral amine procurement Enantiomer cost analysis Medicinal chemistry building blocks

Chiral-purity failures cost weeks of lost synthesis time. This (R)-enantiomer HCl salt provides the exact stereochemistry required for the Welch-Williams [³H]-sertraline sequence, avoiding preparative chiral HPLC and yield losses. • Chiral integrity: (R)-configuration eliminates in-house resolution; the (S)-enantiomer or racemate propagates wrong stereochemistry. • Regiochemical precision: 7-Br substitution ensures correct vector for Suzuki/Buchwald cross-coupling, unlike 5-Br or 6-Br positional isomers. • Salt-form reliability: Defined stoichiometry (MW 262.57) with improved aqueous solubility and long-term storage stability vs. free base.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 789490-65-9
Cat. No. B1383603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
CAS789490-65-9
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)Br)N.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
InChIKeyGOFDJFJHJKVZRC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride (CAS 789490-65-9): Chiral Aminotetralin Building Block for CNS Drug Synthesis


(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS 789490-65-9) is a chiral, non-racemic aminotetralin derivative bearing a single bromine substituent at the 7-position of the tetrahydronaphthalene ring, supplied as the hydrochloride salt (molecular formula C₁₀H₁₃BrClN, molecular weight 262.57 g/mol) [1]. The compound belongs to the broader class of 1-aminotetralins, a scaffold validated in multiple CNS-targeted medicinal chemistry programs including selective serotonin reuptake inhibitors and nonsteroidal glucocorticoid receptor agonists [2]. Its defining structural features—the (R) absolute configuration at the C-1 stereogenic center, the 7-bromo substitution pattern, and the hydrochloride salt form—collectively determine its utility as a synthetic intermediate where stereochemical integrity, regiochemical reactivity, and physicochemical handling properties must be simultaneously controlled [3].

Why a Racemic, Opposite-Enantiomer, or Positional-Isomer Substitute Cannot Replace (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride


Substituting this compound with its (S)-enantiomer, racemic mixture, or positional isomer introduces three independent failure modes that are invisible on a generic inventory line but catastrophic in downstream synthesis. First, the (R) configuration is not a generic specification—it is a stereochemical requirement embedded in multi-step synthetic routes such as the Welch–Williams [³H]-sertraline sequence, where optical resolution with N-acetyl-D-phenylalanine selectively yields the (R)-isomer as the productive intermediate; the (S)-enantiomer or racemate would propagate the wrong stereochemistry through at least seven subsequent steps, producing a final product with incorrect absolute configuration [1]. Second, the 7-bromo regiochemistry dictates the vector of palladium-catalyzed cross-coupling and subsequent functionalization; the 5-bromo and 6-bromo positional isomers (e.g., CAS 1213498-78-2, CAS 1337523-99-5) present the bromine at different positions on the aromatic ring, altering the electronic environment and steric accessibility of the coupling partner [2]. Third, the hydrochloride salt form (MW 262.57) provides defined stoichiometry, improved aqueous solubility, and superior long-term storage stability compared to the free base (MW 226.11, CAS 794507-89-4), directly impacting weighing accuracy and reaction reproducibility in multi-gram process chemistry [3].

Quantitative Differentiation Evidence for (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride (CAS 789490-65-9) vs. Closest Analogs


Enantiomer Price Premium: (R)-7-Bromo vs. (S)-7-Bromo Free Base — 1.8× to 2.2× Cost Differential

The (R)-enantiomer commands a consistent and quantifiable price premium over the (S)-enantiomer across multiple independent vendors, reflecting differential synthetic accessibility and demand. At Fluorochem (UK), the (R)-free base (CAS 794507-89-4) is priced at £251/100 mg (95% purity) compared with £112/100 mg for the (S)-free base (CAS 676135-95-8, 95% purity), a 2.24× premium . At Macklin (China), the (R)-free base is listed at ¥1,638/100 mg versus ¥904/100 mg for the (S)-enantiomer, a 1.81× premium [1]. The (R)-HCl salt (CAS 789490-65-9) is priced at €154/100 mg (CymitQuimica, 95% purity), positioning it between the two free-base enantiomers on a molar-equivalent basis . This premium is economically material for procurement decisions involving multi-gram scale-up.

Chiral amine procurement Enantiomer cost analysis Medicinal chemistry building blocks

Stereochemical Fidelity: The (R)-Configuration Is a Documented Prerequisite in the [³H]-Sertraline Synthetic Route

The Welch and Williams (1993) synthesis of [³H]-sertraline establishes a direct, peer-reviewed precedent for the (R)-configuration as a non-negotiable stereochemical requirement. In this route, racemic 7-bromo-1-(methylamino)tetraline undergoes optical resolution with N-acetyl-D-phenylalanine to yield the (R)-isomer as the sole productive intermediate; this (R)-isomer is then elaborated through a seven-step stereoselective sequence—including KMnO₄ oxidation, Grignard condensation with 3,4-dichlorophenylmagnesium bromide, and triethylsilane/tetrafluoroborate reduction—to ultimately deliver (1S,4S)-[³H]-sertraline with >99% radiochemical purity and a specific activity of 17.6 Ci/mM [1]. Had the (S)-enantiomer or racemate been employed at the resolution stage, the final product would bear the incorrect (1R,4R) absolute configuration, which is pharmacologically distinct from the approved antidepressant sertraline (1S,4S configuration as documented in DrugBank DB01104) [2]. The (R)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine scaffold thus serves as the direct structural progenitor of the (R)-N-methyl intermediate (CAS not assigned; identified as intermediate II in the published route) [3].

Stereoselective synthesis Radiolabeled pharmaceutical Optical resolution

Hydrochloride Salt vs. Free Base: Defined Stoichiometry and Handling Advantages for Process Chemistry

The hydrochloride salt (CAS 789490-65-9, MW 262.57 g/mol) provides an 16.1% higher formula weight compared to the free base (CAS 794507-89-4, MW 226.11 g/mol), which directly reduces relative weighing error in sub-gram reaction setups [1]. The salt form is a well-characterized crystalline solid (as documented by multiple vendors including Combi-Blocks at 97% purity and Capotchem at NLT 98% purity), whereas the free base is typically supplied as a less well-defined solid with variable storage recommendations . From a safety and handling perspective, the HCl salt carries standardized GHS hazard classifications (H302-H315-H319-H335; Signal Word: Warning) with published precautionary statements (P261-P305+P351+P338), providing unambiguous laboratory handling protocols, while comparable safety data for the free base is less consistently documented across vendors [2]. The salt form also offers superior aqueous solubility, facilitating direct use in aqueous reaction media or salt metathesis protocols without a pre-dissolution step.

Salt form selection Process chemistry Weighing accuracy

Regiochemical Differentiation: 7-Bromo Substitution Enables Distinct Cross-Coupling Reactivity vs. 5-Bromo and 6-Bromo Positional Isomers

The 7-bromo substitution pattern on the tetrahydronaphthalene ring is electronically and sterically distinct from the 5-bromo and 6-bromo positional isomers. In the 7-bromo isomer, the bromine is positioned para to the C-4a ring junction carbon and meta to the C-1 amine-bearing carbon, placing it in a relatively unhindered environment accessible to Pd(0) oxidative addition [1]. By contrast, the 5-bromo isomer (CAS 1213498-78-2, (R)-5-bromo free base) places the bromine ortho to the C-4a ring junction, introducing peri-interactions with the saturated ring that can retard oxidative addition kinetics; the 6-bromo isomer (CAS 1337523-99-5, racemic) positions bromine meta to the ring junction and para to the amine-bearing carbon, altering the electronic bias transmitted to the coupling site . While no published head-to-head kinetic study directly compares these three isomers under identical conditions, the positional effect on Pd-catalyzed coupling rates is a well-established principle in aryl bromide reactivity: para-substituted aryl bromides (most analogous to the 7-bromo isomer) typically undergo oxidative addition 2–10× faster than ortho-substituted analogs due to reduced steric hindrance at the metal center [2].

Regioselective cross-coupling Bromine positional isomer Palladium catalysis

Scaffold Validation: Tetrahydronaphthalen-1-amine Core Is a Crystallographically Confirmed Glucocorticoid Receptor Ligand Pharmacophore

The tetrahydronaphthalen-1-amine scaffold—the core structural motif of this compound—has been crystallographically validated as a glucocorticoid receptor (GR) ligand pharmacophore. Berger et al. reported the discovery of tetrahydronaphthalene-based nonsteroidal GR agonists and solved the X-ray co-crystal structure of a representative tetrahydronaphthalene derivative bound to the GR ligand-binding domain, deposited as PDB ID 5G3J [1]. The structure revealed that the tetrahydronaphthalene core occupies the steroidal A-ring binding pocket, with the amine at the 1-position engaged in a key hydrogen-bonding interaction with the receptor [2]. While the specific compound in PDB 5G3J is not the 7-bromo derivative, the shared tetrahydronaphthalen-1-amine scaffold establishes this compound class as a privileged structure for GR-targeted drug discovery, and the 7-bromo substituent provides a synthetic handle for late-stage diversification via cross-coupling to explore alternative A-ring mimetics [3].

Glucocorticoid receptor agonist Nonsteroidal anti-inflammatory X-ray crystallography

High-Impact Application Scenarios for (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Tritium-Labeled Sertraline and Related SSRI Radiotracers

This compound serves as the direct structural precursor to the (R)-N-methyl intermediate required in the Welch–Williams synthesis of [³H]-sertraline. The established seven-step sequence from (1R)-7-bromo-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine delivers the radiolabeled antidepressant with >99% radiochemical purity [1]. Laboratories engaged in SSRI receptor occupancy studies or autoradiography require the (R)-enantiomer specifically; procurement of the (S)-enantiomer or racemate at this step would propagate incorrect stereochemistry through the entire sequence, yielding a pharmacologically irrelevant (1R,4R)-configured product. The hydrochloride salt form additionally facilitates direct use in the N-methylation step without a preliminary salt-exchange procedure [2].

Glucocorticoid Receptor Agonist Lead Optimization via Pd-Catalyzed Diversification

The tetrahydronaphthalen-1-amine scaffold has been crystallographically validated as a GR ligand pharmacophore (PDB 5G3J), and the 7-bromo substituent provides a versatile handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling to generate focused libraries of A-ring mimetics [1]. The (R)-enantiomer ensures that any stereochemistry-dependent SAR observed during this diversification campaign is attributable to the correct absolute configuration, avoiding the confounding effects of racemic mixtures that can mask enantiospecific potency differences [2]. The 7-bromo position specifically places the diversification vector para to the saturated ring junction, minimizing steric clashes with the receptor surface as inferred from the co-crystal structure .

Chiral Amine Building Block for CNS-Focused Fragment-Based Drug Discovery

As a well-characterized chiral amine with a molecular weight of 262.57 g/mol (HCl salt), this compound falls within fragment-like physicochemical space and carries a primary amine amenable to amide coupling, reductive amination, or sulfonamide formation [1]. The (R) absolute configuration, combined with commercial availability at up to 98% purity (Capotchem) and 97% purity (Combi-Blocks), eliminates the need for in-house chiral resolution—a significant time and cost saving compared to purchasing the racemate (CAS 865472-04-4, ¥1,497/100 mg at Alfa Aesar) and performing chiral preparative HPLC [2]. The ~2× price premium of the (R)-enantiomer over the (S)-enantiomer is offset by the avoidance of chiral separation costs and yield losses inherent in preparative-scale resolution .

Isotope-Labeled Internal Standard Synthesis for LC-MS/MS Bioanalysis

The established precedent for using (1R)-configured 7-bromo tetrahydronaphthalene intermediates in tritium-labeling chemistry (Welch & Williams, 1993) extends logically to the synthesis of deuterium- or carbon-13-labeled internal standards for quantitative bioanalysis of tetrahydronaphthalene-based drug candidates [1]. The 7-bromo group can be reductively deuterated (D₂, Pd/C) to introduce a stable isotopic label at a metabolically stable aromatic position, while the (R)-configuration ensures co-elution with the (R)-configured analyte in chiral chromatographic methods. The hydrochloride salt's defined stoichiometry is critical for preparing calibration standards at known concentrations [2].

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